molecular formula C23H24FN3O5 B2832162 Methyl 4-(2-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate CAS No. 1235070-18-4

Methyl 4-(2-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2832162
CAS No.: 1235070-18-4
M. Wt: 441.459
InChI Key: SPFMZUIBBYSPKQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a synthetic small molecule characterized by a benzoate ester core linked to a 2-fluorobenzoyl-substituted piperidine moiety via an amino-oxoacetamide bridge.

Properties

IUPAC Name

methyl 4-[[2-[[1-(2-fluorobenzoyl)piperidin-4-yl]methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O5/c1-32-23(31)16-6-8-17(9-7-16)26-21(29)20(28)25-14-15-10-12-27(13-11-15)22(30)18-4-2-3-5-19(18)24/h2-9,15H,10-14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFMZUIBBYSPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to summarize the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and related studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C_{17}H_{20}F_{N}{3}O{4}
  • Molecular Weight : 337.35 g/mol
  • Chemical Structure :
    • The compound features a piperidine ring, a fluorobenzoyl moiety, and an acetamido group, which contribute to its biological properties.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. Research indicates that compounds with similar structures often target:

  • Janus Kinase (JAK) pathways, which are critical in various signaling processes involved in inflammation and immune responses.
  • Acetylcholinesterase (AChE) inhibition, suggesting potential applications in treating neurodegenerative diseases.

Antimicrobial Activity

Studies have shown that derivatives of piperidine, including those with modifications similar to this compound, possess significant antimicrobial properties. For instance:

CompoundActivity AgainstZone of Inhibition (mm)
1E. coli18
2S. aureus22
3K. pneumoniae20

These results indicate moderate to excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes such as AChE. The following table summarizes the IC50 values for various derivatives:

CompoundIC50 (µM)Enzyme Target
A25.5Acetylcholinesterase
B30.0Urease
C15.0Bovine Serum Albumin

These findings suggest that the compound may be effective in modulating enzyme activity, which is beneficial in therapeutic contexts .

Case Studies

A study published in Bioorganic & Medicinal Chemistry explored a series of piperidine derivatives, including this compound). The research highlighted:

  • Synthesis : The compound was synthesized using standard peptide coupling techniques.
  • Biological Evaluation : It was screened against various bacterial strains and showed promising results in inhibiting growth.
  • Mechanistic Insights : Further investigation revealed that the compound's mechanism involved interaction with specific binding sites on target enzymes .

Scientific Research Applications

The biological activity of Methyl 4-(2-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate can be attributed to its interactions with various biological targets:

Receptor Binding

The compound may function as an antagonist or agonist at specific receptors, influencing neurotransmission and other physiological processes. This characteristic is particularly relevant in the development of drugs targeting neurological disorders.

Enzyme Inhibition

It has the potential to inhibit key enzymes involved in metabolic pathways, leading to altered cellular responses. Such inhibition can be beneficial in treating conditions like cancer or metabolic syndromes where enzyme activity is dysregulated.

Cellular Uptake

The structural characteristics of the compound may facilitate cellular uptake, enhancing bioavailability and therapeutic efficacy. This property is crucial for compounds intended for systemic administration.

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

  • Neurological Disorders : Its ability to interact with neurotransmitter systems makes it a candidate for treating disorders such as depression, anxiety, and schizophrenia.
  • Cancer Treatment : The enzyme inhibition properties may be leveraged in the development of anticancer agents, targeting specific pathways that are overactive in tumor cells.
  • Pain Management : Given its structural similarities to known analgesics, there is potential for this compound to be effective in pain relief therapies.

Research Findings

Recent studies have highlighted the compound's potential through various experimental approaches:

In Vitro Studies

Research has demonstrated that this compound exhibits promising activity against certain cancer cell lines. For instance, studies indicated that it could inhibit cell proliferation and induce apoptosis in human cancer cells, suggesting a mechanism of action that warrants further exploration.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Findings suggest that it achieves significant plasma concentrations when administered at therapeutic doses, with observable effects on behavior and metabolic markers.

Comparison with Similar Compounds

Methyl 4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzoate ()

  • Structure: Features a 4-phenylpiperazine group instead of the 2-fluorobenzoyl-piperidine moiety. The acetyl-amino linker is retained.
  • Molecular Weight : ~380 g/mol (estimated from formula C20H22N3O3).
  • Key Differences : The phenylpiperazine group may enhance binding to serotonin or dopamine receptors, whereas the fluorinated benzoyl group in the target compound could improve metabolic stability or lipophilicity .

Methyl 4-((2-((1-(4-cyanophenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzoate (Compound 24, )

  • Structure: Incorporates a benzimidazole ring and a 4-cyanophenethyl-piperidine group.
  • Molecular Weight : 494.2 g/mol ([M+H]+).
  • Synthesis : Prepared via nucleophilic substitution (93% purity), contrasting with the target compound’s likely amide-coupling synthesis.
  • Bioactivity : Repurposed for antimalarial activity, suggesting piperidine-containing benzoates may interact with parasitic targets .

Compounds with Ethoxy/Phenoxyethyl Modifications

(S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid ()

  • Structure : Ethoxy group at position 2 of the benzoate and a bulky 3-methylbutyl-piperidine side chain.
  • Molecular Weight : 452.59 g/mol.
  • Functional Impact : The ethoxy group may enhance solubility, while the bulky side chain could limit blood-brain barrier penetration compared to the target compound’s fluorobenzoyl group .

Phenoxyethyl Piperidine Derivatives ()

  • Examples: Prep. 14: Methyl 4-[[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]methyl]benzoate ([M+H]+ = 397). Prep. 15: Methyl 4-[(1S)-1-[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]propyl]benzoate ([M+H]+ = 425).
  • The target compound’s fluorobenzoyl group may offer similar aromatic interactions with reduced steric hindrance .

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Potential Applications References
Target Compound Benzoate ester ~450 (estimated) 2-fluorobenzoyl, piperidine Undisclosed N/A
Methyl 4-[2-(4-phenylpiperazinyl)acetylamino]benzoate Benzoate ester ~380 Phenylpiperazine, acetyl CNS targets
Compound 24 () Benzoate ester 494.2 Benzimidazole, 4-cyanophenethyl Antimalarial
Prep. 14 () Benzoate ester 397 Phenoxyethyl, piperidine Anti-inflammatory

Q & A

Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?

Answer:
The synthesis involves a multi-step sequence, typically starting with the preparation of the piperidine-4-ylmethylamine intermediate. Key steps include:

  • Fluorobenzoylation: Reacting piperidine with 2-fluorobenzoyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions in ethanol .
  • Amide coupling: The intermediate is coupled with 2-oxoacetamido benzoate using coupling agents like HATU or EDC/HOBt in polar aprotic solvents (e.g., DMF) at 0–25°C.
  • Optimization: Reaction yields (typically 50–75%) depend on solvent choice, stoichiometry of coupling agents, and temperature control. Purification via silica gel chromatography or recrystallization ensures >95% purity .

Advanced: How can researchers resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. cellular efficacy)?

Answer:
Contradictions may arise from differences in assay conditions (e.g., buffer pH, co-factors) or off-target effects. Methodological approaches include:

  • Orthogonal assays: Validate enzyme inhibition (e.g., fluorescence-based kinetic assays) with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels).
  • Structural analogs: Synthesize derivatives with modified 2-fluorobenzoyl or piperidin-4-ylmethyl groups to isolate pharmacophoric contributions .
  • Computational docking: Compare binding modes in enzyme active sites (e.g., using AutoDock Vina) to identify steric/electronic mismatches .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR spectroscopy: ¹H/¹³C/¹⁹F NMR confirms regiochemistry (e.g., fluorobenzoyl substitution) and amide bond integrity .
  • High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., C₂₃H₂₃FN₃O₅) with <2 ppm error .
  • HPLC-UV/ELS: Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?

Answer:

  • Solubility enhancement: Use co-solvents (e.g., PEG-400) or formulate as a nanocrystal suspension via wet milling .
  • Stability profiling: Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolytic degradation hotspots (e.g., ester or amide bonds). Adjust storage conditions (desiccated, -20°C) or stabilize with antioxidants (e.g., BHT) .

Basic: How is the compound’s interaction with biological targets (e.g., kinases) experimentally validated?

Answer:

  • Surface plasmon resonance (SPR): Measures real-time binding kinetics (KD) to immobilized targets .
  • Cellular thermal shift assay (CETSA): Confirms target engagement by monitoring protein thermal stability shifts in cell lysates .
  • Inhibitory concentration (IC50): Determined via dose-response curves in enzyme activity assays (e.g., ADP-Glo™ kinase assays) .

Advanced: How can computational modeling guide the design of derivatives with improved potency?

Answer:

  • Molecular dynamics (MD) simulations: Analyze binding pocket flexibility (e.g., using AMBER) to identify residues critical for interaction .
  • Free-energy perturbation (FEP): Predicts ΔΔG for substituent modifications (e.g., replacing 2-fluorobenzoyl with 3-fluorobenzoyl ) .
  • ADMET prediction: Tools like SwissADME assess bioavailability and toxicity risks for prioritized derivatives .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Intermediate stability: Moisture-sensitive intermediates (e.g., activated esters) require inert atmosphere handling .
  • Purification bottlenecks: Replace column chromatography with crystallization (e.g., using ethyl acetate/heptane) for gram-scale batches .

Advanced: How can crystallography resolve structural ambiguities in polymorphic forms?

Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolves stereochemistry and confirms piperidine ring puckering or amide bond planarity .
  • Powder XRD (PXRD): Differentiates polymorphs (e.g., Form I vs. Form II) by comparing experimental and simulated patterns .

Basic: What safety precautions are essential during handling?

Answer:

  • PPE: Use nitrile gloves, goggles, and lab coats due to potential irritancy (data from analogs ).
  • Waste disposal: Hydrolyze ester groups with NaOH/ethanol before aqueous disposal .

Advanced: How to reconcile discrepancies between in vitro potency and in vivo pharmacokinetics?

Answer:

  • Metabolic profiling: Use liver microsomes or hepatocytes to identify oxidation hotspots (e.g., piperidine N-dealkylation ). Introduce blocking groups (e.g., methyl) to reduce clearance .
  • Pharmacokinetic modeling: Fit plasma concentration-time data (e.g., using Phoenix WinNonlin) to adjust dosing regimens .

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